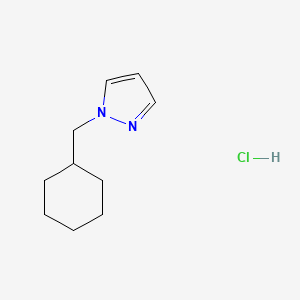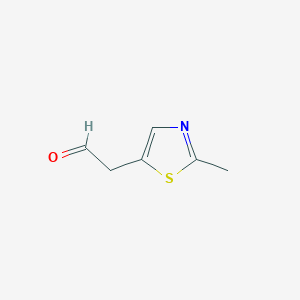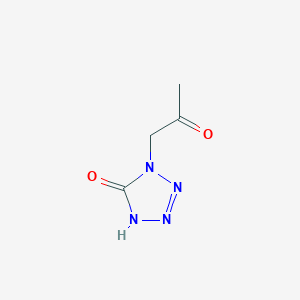
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience.
Mecanismo De Acción
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. It has been shown to have a high affinity for both receptors, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. This compound has also been shown to have potent analgesic and anti-inflammatory effects, which are likely mediated by its activation of the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride in lab experiments is its potent cannabinoid receptor agonist activity, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its potential use in the treatment of anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride involves several steps, including the condensation of cyclohexanone with hydrazine to form 1-cyclohexyl-1H-pyrazole-3-carboxylic acid, followed by the esterification of the carboxylic acid with methanol and subsequent reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potent cannabinoid receptor agonist activity, which makes it useful for studying the physiological and biochemical effects of the endocannabinoid system. This compound has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-5-10(6-3-1)9-12-8-4-7-11-12;/h4,7-8,10H,1-3,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYYOJLBMYROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)


amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)
